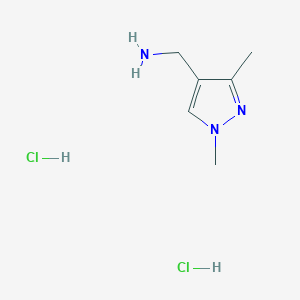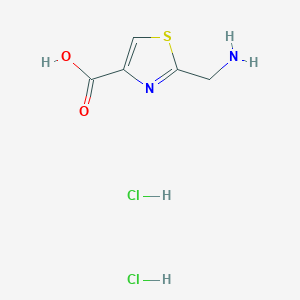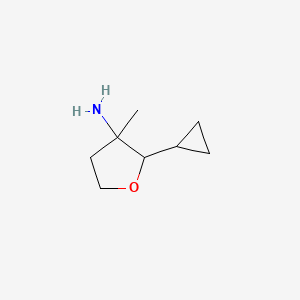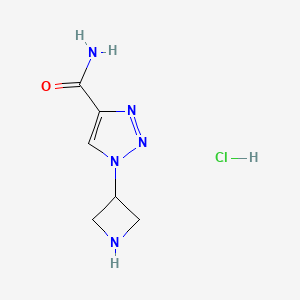
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine is a three-membered nitrogen-containing heterocycle. It’s used as a building block in the synthesis of various pharmaceutical compounds . The 1,2,3-triazole moiety is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and has been used in various fields, including medicinal chemistry .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A series of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides and others, were synthesized and evaluated for their antimicrobial activities against a variety of pathogens. Compounds in this class showed moderate to good activities against both bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and fungal strains including Cryptococcus neoformans and Candida albicans. Specifically, certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus, and others demonstrated activity against pathogenic yeast C. albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anti-tubercular Activity
Another study focused on novel azetidinone derivatives containing 1, 2, 4-triazole, synthesized and evaluated for their anti-tubercular activity. The compounds were designed using a rational approach and were tested against Mycobacterium tuberculosis H37RV strain. Some derivatives showed promising anti-tubercular activities, comparable to standard drugs, indicating their potential use in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Anticancer Applications
Derivatives of 1,2,4-triazole and azetidine have been synthesized and evaluated for their anticancer activities. Specifically, a series of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides were synthesized and tested against various human cancer cell lines. Some compounds exhibited activities comparable to cisplatin, a reference anticancer agent, especially against A2780 cells. This suggests that these compounds could serve as a basis for developing new anticancer agents (Szabó et al., 2016).
Design and Synthesis for Biological Interactions
The design and synthesis of novel triazole-based compounds have also been aimed at studying their interaction with biological molecules. For example, a study investigated the binding interaction of coumarin and quinoline compounds with serum albumins, essential for understanding drug-protein interactions which are critical for drug design and pharmacokinetics (Paul et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQZTNWLLSENJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)

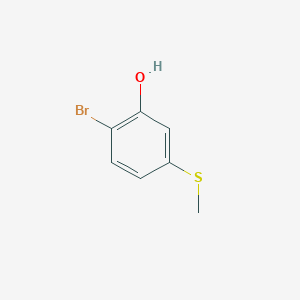
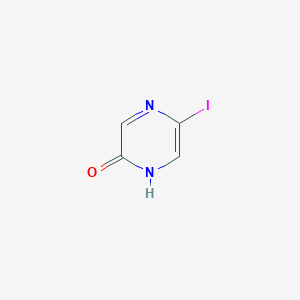

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)
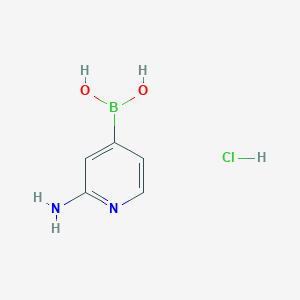

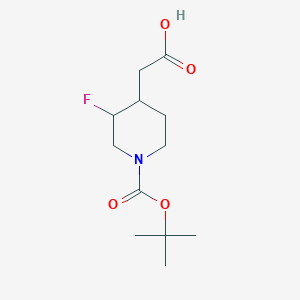

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
